S-Trityl-L-cysteine-benzylamide S-Trityl-L-cysteine-benzylamide
Brand Name: Vulcanchem
CAS No.: 171176-70-8
VCID: VC20902022
InChI: InChI=1S/C29H28N2OS/c30-27(28(32)31-21-23-13-5-1-6-14-23)22-33-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22,30H2,(H,31,32)/t27-/m0/s1
SMILES: C1=CC=C(C=C1)CNC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Molecular Formula: C29H28N2OS
Molecular Weight: 452.6 g/mol

S-Trityl-L-cysteine-benzylamide

CAS No.: 171176-70-8

Cat. No.: VC20902022

Molecular Formula: C29H28N2OS

Molecular Weight: 452.6 g/mol

* For research use only. Not for human or veterinary use.

S-Trityl-L-cysteine-benzylamide - 171176-70-8

Specification

CAS No. 171176-70-8
Molecular Formula C29H28N2OS
Molecular Weight 452.6 g/mol
IUPAC Name (2R)-2-amino-N-benzyl-3-tritylsulfanylpropanamide
Standard InChI InChI=1S/C29H28N2OS/c30-27(28(32)31-21-23-13-5-1-6-14-23)22-33-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22,30H2,(H,31,32)/t27-/m0/s1
Standard InChI Key AFTRMHWUVLZQSM-MHZLTWQESA-N
Isomeric SMILES C1=CC=C(C=C1)CNC(=O)[C@H](CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
SMILES C1=CC=C(C=C1)CNC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator